2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 941882-81-1
VCID: VC6917313
InChI: InChI=1S/C20H18ClN3O2/c1-2-14-3-9-17(10-4-14)22-19(25)13-24-20(26)12-11-18(23-24)15-5-7-16(21)8-6-15/h3-12H,2,13H2,1H3,(H,22,25)
SMILES: CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Molecular Formula: C20H18ClN3O2
Molecular Weight: 367.83

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide

CAS No.: 941882-81-1

Cat. No.: VC6917313

Molecular Formula: C20H18ClN3O2

Molecular Weight: 367.83

* For research use only. Not for human or veterinary use.

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide - 941882-81-1

Specification

CAS No. 941882-81-1
Molecular Formula C20H18ClN3O2
Molecular Weight 367.83
IUPAC Name 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide
Standard InChI InChI=1S/C20H18ClN3O2/c1-2-14-3-9-17(10-4-14)22-19(25)13-24-20(26)12-11-18(23-24)15-5-7-16(21)8-6-15/h3-12H,2,13H2,1H3,(H,22,25)
Standard InChI Key JORANYCSMDRCJP-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Introduction

Synthesis Pathway

The synthesis of compounds like this typically involves multi-step organic reactions. While specific protocols for this compound are not readily available, general strategies for similar pyridazinone derivatives include:

  • Formation of the Pyridazinone Core:

    • Condensation of hydrazine derivatives with diketones or keto esters to form the pyridazinone scaffold.

  • Functionalization at Position 3:

    • Electrophilic substitution to introduce the 4-chlorophenyl group.

  • Acetamide Coupling:

    • Reaction of the pyridazinone derivative with an acetamide precursor (e.g., chloroacetyl chloride followed by amination with 4-ethylphenylamine).

Example Reaction Scheme:

Hydrazine Derivative+Keto EsterPyridazinone IntermediateSubstitutionFinal Product\text{Hydrazine Derivative} + \text{Keto Ester} \rightarrow \text{Pyridazinone Intermediate} \xrightarrow{\text{Substitution}} \text{Final Product}

Crystallographic and Spectroscopic Characteristics

Compounds of this class are often characterized using advanced techniques:

Spectroscopy:

  • IR Spectroscopy: Identifies functional groups (e.g., amide vibrations around 1650 cm1^{-1}).

  • NMR (1H and 13C): Distinguishes aromatic protons, amide NH signals, and ethyl group resonances.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

Crystallography:

  • Pyridazinone derivatives frequently exhibit planar structures due to conjugation within the ring system.

  • Potential for π-stacking interactions and hydrogen bonding in crystal packing.

Potential Applications

Pyridazinone derivatives, including compounds like this one, are widely studied for their pharmacological properties:

  • Pharmaceutical Applications:

    • Investigated as anti-inflammatory agents due to their ability to inhibit enzymes like cyclooxygenase (COX).

    • Potential analgesic properties based on structural similarity to known bioactive pyridazinones.

  • Material Science:

    • Pyridazine-based compounds can serve as intermediates in the synthesis of dyes or polymers due to their aromatic nature.

  • Molecular Docking Studies:

    • Computational studies suggest that such compounds might interact with biological targets like kinases or receptors, making them candidates for drug discovery.

Future Research Directions

Further research on this compound could focus on:

  • Biological Activity Testing:

    • Screening for anti-inflammatory, anticancer, or antimicrobial properties.

  • Structure-Activity Relationship (SAR) Studies:

    • Modifying substituents on the pyridazinone or acetamide groups to optimize bioactivity.

  • Crystallographic Analysis:

    • Detailed study of intermolecular interactions in the solid state.

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